(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Description
The compound "(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" is a bicyclic heteroaromatic molecule featuring a thieno[3,4-b]pyrazine core fused with a pyridine substituent. The thienopyrazine scaffold is electron-deficient due to the electron-withdrawing sulfone group (6,6-dioxide) and the inherent electronic properties of the fused thiophene and pyrazine rings .
Properties
IUPAC Name |
(4aS,7aR)-4-(pyridin-4-ylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c16-18(17)8-11-12(9-18)15(6-5-14-11)7-10-1-3-13-4-2-10/h1-4,11-12,14H,5-9H2/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNFYXTXDVLEHY-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1)CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHNOS
- Molecular Weight : 267.35 g/mol
- CAS Number : 2173052-86-1
| Property | Value |
|---|---|
| Molecular Weight | 267.35 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The presence of the pyridine moiety suggests potential interactions with nicotinic acetylcholine receptors, which are implicated in cognitive functions and neuroprotection.
Antidepressant Effects
Research has indicated that derivatives of thieno[3,4-b]pyrazine compounds exhibit antidepressant-like effects in animal models. This activity is often linked to the modulation of serotonin and norepinephrine levels in the brain.
Neuroprotective Properties
Studies suggest that this compound may possess neuroprotective effects against oxidative stress and neuroinflammation. This could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
Anticancer Activity
Preliminary findings indicate that this compound may have anticancer properties by inducing apoptosis in cancer cells. The exact mechanism remains under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
-
Antidepressant Activity :
- In a study conducted on mice, administration of this compound resulted in significant reductions in immobility time during forced swim tests, suggesting an antidepressant-like effect.
-
Neuroprotection :
- A study demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in vitro. The results showed decreased levels of reactive oxygen species (ROS) and improved cell viability.
-
Anticancer Potential :
- In vitro assays revealed that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. Further studies are needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Key Observations :
- Electron Deficiency: The sulfone group in all derivatives amplifies the electron-deficient nature of the thienopyrazine core, making these compounds suitable for charge-transfer (CT) interactions in materials science .
- Substituent Effects : Pyridinylmethyl groups (as in the target compound) enhance π-π interactions and solubility compared to purely alkyl or aryl substituents .
Optical and Electrochemical Properties
- UV-Vis Absorption: Thieno[3,4-b]pyrazine copolymers with pyrido[3,4-b]pyrazine units exhibit λmax ≈ 633 nm, red-shifted by ~30 nm compared to pyridine- or quinoxaline-containing analogs, indicating stronger CT interactions .
- Electrochemical Activity : These compounds display reversible n-doping (reduction) and p-doping (oxidation) behaviors, critical for organic semiconductor applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
